N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c18-10-15(12-6-2-1-3-7-12)19-17(20)14-11-21-16-9-5-4-8-13(14)16/h4-5,8-9,11-12,15H,1-3,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSQBINWXMFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride in a polar aprotic solvent like dimethylformamide.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene core with an appropriate amine, such as cyclohexylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as cyanogen bromide, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It is employed in biological assays to study its effects on cellular processes and molecular targets.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Chemical Biology: It is used as a probe to investigate biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyano group and carboxamide moiety play crucial roles in binding to the target sites, while the benzothiophene core provides structural stability and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The benzothiophene-carboxamide scaffold is under-explored but may mimic kinase inhibitors or protease modulators due to its planar aromatic system and hydrogen-bonding capacity.
- Agrochemical Relevance: Cyano groups in tau-fluvalinate and cyfluthrin () are critical for insecticidal activity, suggesting the target compound could be optimized for pest control .
- Synthetic Challenges : The steric bulk of the cyclohexyl group may complicate reactions, as seen in ’s use of NaH for deprotonation .
Biological Activity
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that includes:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions using precursors like 2-bromo-1-(methylthio)benzene in the presence of bases such as sodium hydride.
- Introduction of Functional Groups : The carboxamide group is introduced by reacting the benzothiophene core with cyclohexylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group and carboxamide moiety enhance binding affinity, while the benzothiophene core contributes to structural stability. The compound may modulate cellular processes through pathways involving signal transduction, gene expression, or metabolic regulation .
Anticancer Properties
Research indicates that compounds with similar structures exhibit potent anticancer activity. For instance, a related compound demonstrated submicromolar growth inhibition across various cancer cell lines, indicating a strong potential for this compound as an anticancer agent .
Table 1: Anticancer Activity Comparison
| Compound | GI50 (μM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | TBD |
| Cyclohepta[b]thiophene Analog | 0.22–0.88 | Various Cancer Cell Lines |
| Nocodazole | 22.28 | OVACAR-4 |
Case Studies and Research Findings
- Cell Proliferation Assays : In studies assessing the antiproliferative effects of thiophene derivatives, compounds similar to this compound showed significant inhibition of cell growth in various cancer types, including lung and breast cancer .
- Mechanistic Insights : Further investigations revealed that certain thiophene compounds induce cell cycle arrest and apoptosis in cancer cells. For example, the induction of early apoptosis was confirmed through caspase activation assays .
- In Vivo Studies : Animal models have demonstrated the efficacy of related benzothiophene derivatives in reducing tumor growth compared to untreated controls, highlighting their potential for clinical application .
Q & A
Q. What are the established synthetic routes for N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. For analogous compounds, a common approach includes:
- Step 1 : Condensation of cyclohexylamine with cyanoacetate derivatives to form intermediates like N-cyclohexyl cyano acetamide (e.g., via reflux with ethyl cyano acetate) .
- Step 2 : Reaction of the intermediate with methylenic ketones or benzothiophene derivatives under acidic catalysis (e.g., ammonium acetate and glacial acetic acid) in refluxing solvents like benzene .
- Key Tools : Elemental analysis and spectral techniques (FT-IR, NMR) are critical for structural validation at each step .
Table 1 : Example Synthesis Protocol for Analogous Compounds
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclohexylamine + ethyl cyano acetate, reflux | Intermediate formation |
| 2 | Intermediate + benzothiophene derivative, NH₄OAc/glacial acetic acid, benzene | Cyclization/functionalization |
Q. How is this compound characterized in academic research?
- Methodological Answer : Post-synthesis characterization relies on:
- Elemental Analysis : Confirms empirical formula .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzothiophene vs. cyclohexyl signals) .
- UV-Vis : Identifies conjugated systems in the benzothiophene core .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While toxicological data may be limited for this specific compound, general precautions include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles .
- First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield or selectivity?
- Methodological Answer : Modern techniques include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclohexanone and sulfur under microwave irradiation with Al₂O₃ as a catalyst support) .
- Solvent-Free Methods : Minimizes side reactions (e.g., fusion at elevated temperatures) .
- Catalyst Screening : Test acidic (e.g., p-toluenesulfonic acid) vs. basic catalysts for regioselectivity .
Q. How do researchers resolve contradictions between spectral and crystallographic data?
- Methodological Answer : Discrepancies arise from dynamic vs. static structural features. Strategies include:
- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., cyclohexanecarboxamide derivatives in ) .
- DFT Calculations : Compare computed vs. experimental NMR/IR spectra to identify conformational flexibility .
- Variable-Temperature NMR : Detects dynamic processes (e.g., cyclohexyl ring puckering) .
Q. What methodologies address inconsistencies in reported biological activity data?
- Methodological Answer : For compounds with structural similarities (e.g., Hedgehog pathway agonists like SAG in ):
- Dose-Response Curves : Validate activity across multiple assays (e.g., luciferase reporter vs. RT-PCR) .
- Off-Target Screening : Use kinase profiling panels to rule out non-specific effects .
- Meta-Analysis : Cross-reference PubChem/CHEMBL data to identify outliers in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
